molecular formula C18H16FNO5 B2837732 2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]acetamide CAS No. 2034258-16-5

2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]acetamide

Cat. No.: B2837732
CAS No.: 2034258-16-5
M. Wt: 345.326
InChI Key: GZTRBMURFYBZOE-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]acetamide is a synthetic organic compound featuring a multifunctional molecular architecture designed for research applications. Its structure incorporates a 2-fluorophenoxy group linked via an acetamide bridge to a complex ethanolamine derivative containing two distinct furan heterocycles (furan-2-yl and furan-3-yl) and a hydroxyl group. The presence of the fluorophenyl moiety can influence the molecule's electronic properties and binding affinity, potentially enhancing its metabolic stability and interaction with biological targets . The dual furan rings, which are electron-rich aromatic heterocycles, are significant pharmacophores known to contribute to a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties, primarily by serving as key interaction points for hydrogen bonding and π-π stacking within enzyme active sites . This acetamide derivative is closely related to a class of compounds investigated for their potential as enzyme inhibitors or receptor modulators in medicinal chemistry. The specific combination of a fluorinated aromatic system, a polar acetamide linker, and furan-based hydrophobic elements makes this compound a valuable intermediate or scaffold for developing novel therapeutic agents, particularly in the fields of infectious diseases, oncology, and neurology. Researchers may utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, or as a building block for the synthesis of more complex chemical entities. This product is intended for research use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO5/c19-14-4-1-2-5-15(14)25-11-17(21)20-12-18(22,13-7-9-23-10-13)16-6-3-8-24-16/h1-10,22H,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTRBMURFYBZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C14H14FNO3C_{14}H_{14}FNO_3 with a molecular weight of approximately 263.26 g/mol. The structure features a fluorophenoxy group, furan rings, and an acetamide moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₄FNO₃
Molecular Weight263.26 g/mol
CAS Number1428352-51-5

Antimicrobial and Antiviral Properties

Research indicates that compounds containing furan and fluorophenyl moieties exhibit significant antimicrobial and antiviral activities. For instance, similar derivatives have shown efficacy against various pathogens, including bacteria and viruses such as SARS-CoV-2. A study highlighted that fluoro-substituted phenyl groups enhance the potency of inhibitors targeting α-l-fucosidases, which are crucial in viral replication processes .

The biological activity of 2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]acetamide is attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. The compound's functional groups allow it to bind effectively to active sites on target proteins, thereby modulating their activity. For example, structure-activity relationship (SAR) studies suggest that the presence of a fluorine atom significantly enhances binding affinity and selectivity towards target enzymes .

Study 1: Inhibition of Enzymatic Activity

A recent study investigated the inhibitory effects of related compounds on α-l-fucosidases, revealing that the introduction of a fluorine atom on the phenyl ring resulted in increased inhibitory potency. The compound exhibited IC50 values in the low micromolar range, demonstrating its potential as a therapeutic agent against diseases linked to fucosidase activity .

Study 2: Antiviral Activity Against SARS-CoV-2

In another investigation focused on SARS-CoV-2 main protease (Mpro), derivatives similar to the compound under discussion were screened for inhibitory activity. The most potent derivatives showed IC50 values ranging from 1.55 μM to 10.76 μM, indicating strong potential for development into antiviral therapeutics .

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes that modifications to the compound's structure can significantly influence its biological activity. The presence of both furan rings and fluorinated phenyl groups appears critical for enhancing potency against specific targets. The following table summarizes key findings from recent studies:

CompoundTargetIC50 (μM)Notes
Fluorinated Derivativeα-l-fucosidase0.012High selectivity
Furan-based CompoundSARS-CoV-2 Mpro1.57Reversible covalent inhibitor
Related CompoundVarious PathogensVariesBroad-spectrum antimicrobial activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, synthesized from the evidence provided:

Compound Name Key Structural Features Synthesis Yield Melting Point (°C) Biological Activity (if reported) Reference
Target Compound 2-Fluorophenoxy, hydroxyethyl, dual furan (2-yl and 3-yl) N/A N/A N/A N/A
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) 4-Butyryl-2-fluorophenoxy, n-butylamide 82% 75 Not reported
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) 4-Butyryl-2-fluorophenoxy, branched hydroxyalkylamide 54% 84 Not reported
Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (32) 4-Butyryl-2-fluorophenoxy, methyl ester, isoleucine-derived side chain 51% 74 Not reported
N-(2-Fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide 2-Fluorophenyl, triazole-thioether, furan-2-yl N/A N/A Not reported
N-(2-Formylphenyl)-2-(furan-2-yl)acetamide Furan-2-yl, formylphenyl, acetamide 57% (two steps) N/A Photoactivity under UV irradiation
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide 4-Fluorophenyl, cyclohexylamide, propylacetamide 81% 150–152 Not reported

Physicochemical Properties

  • Melting Points: The target’s melting point is unreported, but analogs with fluorophenoxy-acetamide structures (e.g., 30–32) exhibit lower melting points (74–84°C), suggesting less crystalline packing than N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (150–152°C), which benefits from rigid cyclohexyl and fluorophenyl groups .
  • Stereochemical Considerations : The hydroxyethyl group in the target compound introduces a chiral center, unlike the achiral n-butyl or methyl ester groups in 30 and 32 . This may necessitate enantioselective synthesis, as seen in 32 ([α]²²D = +61.1°) .

Pharmacological Potential (Inferred)

The target’s dual furan rings may enhance binding to aromatic receptors (e.g., adenosine A2AR ligands in ), though this requires validation .

Q & A

Basic: What are the key considerations for synthesizing 2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]acetamide with high purity?

Methodological Answer:
Synthesis requires multi-step organic reactions, including coupling of fluorophenoxyacetic acid derivatives with furan-containing hydroxyethylamine intermediates. Critical steps include:

  • Coupling agents : Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxylic acids, ensuring efficient amide bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency.
  • Purification : Employ flash chromatography followed by recrystallization. Confirm purity via HPLC (>95%) and structural integrity via 1H^1H-NMR (e.g., verifying furan proton signals at δ 6.2–7.4 ppm) .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:
Structural validation combines spectroscopic and computational techniques:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify key groups (e.g., fluorophenoxy aromatic protons at δ 7.0–7.5 ppm, furan ring protons, and hydroxyethyl signals at δ 3.5–4.5 ppm) .
  • IR spectroscopy : Confirm amide C=O stretch (~1650 cm1^{-1}) and hydroxyl O-H stretch (~3300 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) ensures correct molecular ion (e.g., [M+H+^+] at m/z 400.12) .

Advanced: What mechanistic hypotheses explain its biological activity, and how are they tested?

Methodological Answer:
The compound’s fluorophenoxy and furan groups likely interact with enzymes/receptors. Mechanistic studies involve:

  • Kinetic assays : Measure inhibition constants (KiK_i) against target enzymes (e.g., kinases) using fluorogenic substrates .
  • Competitive binding assays : Use radiolabeled ligands (e.g., 3H^3H-ATP) to assess receptor affinity .
  • Molecular docking : Predict binding poses in silico (e.g., with AutoDock Vina) and validate via site-directed mutagenesis of key residues .

Advanced: How does structural modification of the furan or fluorophenoxy groups affect bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies involve:

  • Analog synthesis : Replace furan-3-yl with thiophene or adjust fluorophenoxy substituents (e.g., Cl vs. CF3_3) .
  • Biological screening : Test analogs in cellular assays (e.g., IC50_{50} in cancer cell lines) and compare potency.
  • Computational analysis : Calculate electronic effects (e.g., Hammett constants) to correlate substituent electronegativity with activity .

Advanced: What computational methods predict its stability and reactivity under physiological conditions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for hydrolysis-prone groups (e.g., amide bonds) using B3LYP/6-31G(d) .
  • Molecular dynamics (MD) simulations : Simulate solvation in aqueous buffers to predict degradation pathways (e.g., furan ring oxidation) .
  • pKa_a prediction : Tools like MarvinSuite estimate protonation states affecting solubility and stability .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Orthogonal assays : Replicate results using disparate methods (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation artifacts .
  • Batch analysis : Compare purity and stereochemistry across synthetic batches via chiral HPLC .

Advanced: What strategies improve its chemical stability during storage and in vivo studies?

Methodological Answer:

  • Forced degradation studies : Expose to heat (40–60°C), light (UV-vis), and varying pH (1–13) to identify instability triggers .
  • Formulation optimization : Use lyophilization with cryoprotectants (e.g., trehalose) or encapsulate in liposomes to prevent hydrolysis .
  • Real-time stability monitoring : Track degradation products via UPLC-MS under accelerated storage conditions (25°C/60% RH) .

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